N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide
Description
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a phenylsulfonyl group, a methoxyethyl group, and a cyclohexanecarboxamide moiety
Properties
Molecular Formula |
C22H30N2O4S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H30N2O4S/c1-16-17(2)24(14-15-28-3)21(23-22(25)18-10-6-4-7-11-18)20(16)29(26,27)19-12-8-5-9-13-19/h5,8-9,12-13,18H,4,6-7,10-11,14-15H2,1-3H3,(H,23,25) |
InChI Key |
GFFFGSKLFHXWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCCC3)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the phenylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide .
- N-(2-methoxyethyl)-4-({4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide .
Uniqueness
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₂₄N₂O₄S
- Molecular Weight : 364.5 g/mol
- CAS Number : 1010879-80-7
The structure features a pyrrole ring with various substituents that contribute to its chemical reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial and fungal strains, comparable to established antibiotics such as isoniazid and ciprofloxacin .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In cell line studies, it has been shown to inhibit the growth of various cancer cell types, including breast and prostate cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case studies have demonstrated that at concentrations of around 10 µM, the compound can induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzymatic Inhibition : The sulfonyl group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound might bind to specific receptors, influencing cellular responses and signaling cascades.
Ongoing Research and Future Directions
Current research is focused on elucidating the full pharmacological profile of this compound. Studies are exploring its interactions at the molecular level to better understand its therapeutic potential. Additionally, investigations into its safety profile and toxicity are crucial for advancing it towards clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
